molecular formula C10H11ClN2 B12913792 3-(3-Chloropropyl)-1H-pyrrolo[2,3-c]pyridine

3-(3-Chloropropyl)-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B12913792
M. Wt: 194.66 g/mol
InChI Key: DIRGNBWFUQDQRA-UHFFFAOYSA-N
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Description

3-(3-Chloropropyl)-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring The compound is characterized by the presence of a 3-chloropropyl group attached to the nitrogen atom of the pyrrole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloropropyl)-1H-pyrrolo[2,3-c]pyridine typically involves the reaction of 3-chloropropylamine with a suitable pyrrole derivative under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, where the 3-chloropropylamine is reacted with a halogenated pyrrole in the presence of a palladium catalyst and a base . The reaction is typically carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes as described above. The use of continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloropropyl)-1H-pyrrolo[2,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alcohols. Conditions typically involve the use of a base, such as sodium hydroxide or potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride are commonly used.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like triethylamine are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield N-alkylated derivatives, while oxidation reactions can produce pyridine N-oxides.

Mechanism of Action

The mechanism of action of 3-(3-Chloropropyl)-1H-pyrrolo[2,3-c]pyridine depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the chloropropyl group allows for covalent binding to nucleophilic sites on proteins, potentially leading to inhibition or activation of the target . The pyridine and pyrrole rings contribute to the compound’s ability to engage in π-π interactions and hydrogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Chloropropyl)-1H-pyrrolo[2,3-c]pyridine is unique due to its specific structural features, such as the fused pyridine-pyrrole ring system and the presence of the chloropropyl group. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C10H11ClN2

Molecular Weight

194.66 g/mol

IUPAC Name

3-(3-chloropropyl)-1H-pyrrolo[2,3-c]pyridine

InChI

InChI=1S/C10H11ClN2/c11-4-1-2-8-6-13-10-7-12-5-3-9(8)10/h3,5-7,13H,1-2,4H2

InChI Key

DIRGNBWFUQDQRA-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC2=C1C(=CN2)CCCCl

Origin of Product

United States

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